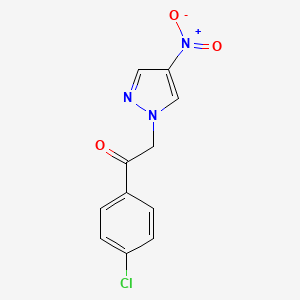

1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one

Description

1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is a ketone derivative featuring a 4-chlorophenyl group and a 4-nitro-substituted pyrazole ring. This compound’s structural motifs are shared with several pharmacologically relevant derivatives, making comparative analyses critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(4-nitropyrazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)11(16)7-14-6-10(5-13-14)15(17)18/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKACXKSACNFLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Cyclization with α,β-Unsaturated Ketones

A widely cited method involves condensing 4-chlorophenylhydrazine hydrochloride with α,β-unsaturated ketones or esters to form pyrazolidin-3-one intermediates, followed by dehydrogenation to yield the pyrazole core. For example, reacting 4-chlorophenylhydrazine hydrochloride with methyl acrylate in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C produces l-(4-chlorophenyl)-pyrazolidin-3-one. Subsequent dehydrogenation using oxidizing agents (e.g., iodine or chloranil) in tetrahydrofuran at 25–30°C generates l-(4-chlorophenyl)-3-hydroxy-lH-pyrazole, which is then functionalized with a nitro group.

Key Reaction Parameters

Direct Nitration of Pyrazole Precursors

Introducing the nitro group at the 4-position of the pyrazole ring requires careful regioselective control. Nitration of 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-one using mixed nitric-sulfuric acid at 0–5°C achieves selective 4-nitro substitution, driven by the electron-withdrawing effect of the ethanone group. This method avoids the need for protecting groups but demands precise temperature control to prevent over-nitration.

Typical Procedure

-

Dissolve 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-one (1.0 equiv) in chilled HNO₃-H₂SO₄ (1:3 v/v).

-

Stir at 0°C for 4–6 hours.

-

Quench with ice-water, extract with dichloromethane, and purify via column chromatography.

Yield : 60–72%, depending on nitration agent concentration.

One-Pot Synthesis Avoiding Intermediate Isolation

A breakthrough detailed in patent WO2016113741A1 describes a streamlined one-pot synthesis for analogous pyrazole derivatives, adaptable to the target compound. This method eliminates intermediate isolation, reducing purification steps and solvent waste.

Reaction Sequence and Conditions

-

Formation of Pyrazolidin-3-one :

-

Dehydrogenation to Hydroxy-Pyrazole :

-

Nitro-Group Introduction :

-

Final Alkylation :

Advantages

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for synthesizing this compound:

Mechanistic Insights into Key Reactions

Dehydrogenation of Pyrazolidin-3-one

The conversion of pyrazolidin-3-one to hydroxy-pyrazole proceeds via oxidative removal of two hydrogen atoms, forming the aromatic pyrazole ring. Iodine acts as a mild oxidizing agent, with the reaction mechanism involving radical intermediates.

Nitro-Group Regioselectivity

The 4-nitro substitution on the pyrazole ring is favored due to the electron-deficient nature of the pyrazole nitrogen atoms, directing electrophilic attack to the para position relative to the ethanone side chain.

Scalability and Industrial Applications

The one-pot method’s scalability is evidenced by its adoption in producing pyraclostrobin precursors, demonstrating kilogram-scale feasibility. Critical factors for industrial translation include:

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Condensation: The ethanone moiety can undergo condensation reactions with amines to form imines or with alcohols to form acetals.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Condensation: Primary amines or alcohols in the presence of acid or base catalysts.

Major Products

Reduction: 1-(4-Chlorophenyl)-2-(4-amino-1H-pyrazol-1-yl)ethan-1-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Condensation: Imines or acetals depending on the reactants.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for designing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: As a building block for synthesizing novel polymers or materials with specific electronic or optical properties.

Biological Research: As a probe to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Compounds

| Compound Name | Substituents (R1, R2) | C=O Bond Length (Å) | N–N Bond Length (Å) | Notable Features |

|---|---|---|---|---|

| Target Compound | R1 = 4-Cl-C6H4, R2 = 4-NO2-pyraz | 1.228–1.250* | 1.404–1.420* | Strong electron-withdrawing NO2 |

| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | R1 = 4-Cl-C6H4, R2 = Ph | 1.213–1.313 | 1.373–1.412 | Conjugated pyrazolone system |

| 1-(4-Methoxyphenyl)ethan-1-one derivatives | R1 = 4-OCH3-C6H4, R2 = SO2Me | 1.246–1.261 | N/A | Sulfoximide group enhances polarity |

| (E)-1-(4-Chlorophenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-en-1-one | R1 = 4-Cl-C6H4, R2 = diphenylpyrazolyl | 1.228–1.250* | 1.404–1.420* | Extended π-conjugation for UV activity |

*Inferred from analogous pyrazole derivatives (e.g., C15H11ClN2O: C=O = 1.213 Å, N–N = 1.404 Å) .

Key Observations :

- Shorter C=O bond lengths (e.g., 1.213–1.250 Å) suggest stronger electron withdrawal in chlorophenyl-pyrazole derivatives than in non-halogenated analogues (1.313 Å) .

Key Observations :

- Pyrazoline derivatives (e.g., 4d) exhibit superior antibacterial activity compared to sulfoximide or methoxy-substituted compounds, likely due to improved membrane penetration from higher lipophilicity (LogP ~3.1–4.2) .

- The target compound’s nitro group may enhance oxidative stress in microbial cells, though specific biological data are lacking .

Crystallographic and Computational Insights

- Crystal Packing : Chlorophenyl-pyrazole derivatives (e.g., 1-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one) exhibit intermolecular C–H···O and π–π interactions, stabilizing the lattice .

- DFT Studies : Electron density maps for sulfoximide derivatives reveal localized negative charges on sulfonyl groups, contrasting with the delocalized nitro charge in the target compound .

- Software Tools : SHELXL and Multiwfn are widely used for refining crystal structures and analyzing electron localization, respectively .

Biological Activity

1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one, a compound with significant pharmacological potential, is characterized by its unique structure, which includes a chlorophenyl group and a nitro-pyrazole moiety. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: and can be represented by the following structural formula:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of the 4-nitro-pyrazole intermediate, followed by its reaction with a chlorophenyl derivative under controlled conditions. Common reagents include hydrazine derivatives and various catalysts to facilitate the reaction .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The nitro-pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. This interaction may lead to significant pharmacological effects such as anti-inflammatory, anti-bacterial, and anti-tumor activities .

Antitumor Activity

Research has shown that pyrazole derivatives exhibit notable antitumor properties. For instance, studies indicate that compounds similar to this compound demonstrate inhibitory activity against key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These activities suggest potential applications in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For example, compounds within this category have shown effectiveness against various bacterial strains and fungi. The presence of the nitro group enhances the compound's ability to disrupt microbial cell functions .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process:

Friedel-Crafts acylation to introduce the 4-chlorophenyl ethanone backbone.

Nucleophilic substitution to attach the 4-nitro-1H-pyrazole moiety.

- Key optimization parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of reagents to minimize side products.

- Characterization via HPLC and ¹H/¹³C NMR is critical to confirm purity and structural integrity .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

- NMR : The 4-chlorophenyl group shows characteristic aromatic protons as a doublet (δ 7.4–7.6 ppm), while the pyrazole nitro group deshields adjacent protons (δ 8.1–8.3 ppm).

- IR : Stretching vibrations for the ketone (C=O, ~1700 cm⁻¹) and nitro groups (NO₂, ~1520 and 1350 cm⁻¹) are diagnostic.

- X-ray crystallography (using SHELXL) resolves ambiguities by providing bond angles and dihedral angles between aromatic rings .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the 4-nitro and 4-chlorophenyl groups on reaction pathways?

- The 4-nitro group on the pyrazole ring acts as a strong electron-withdrawing group, polarizing the pyrazole N–H bond and enhancing electrophilic substitution reactivity.

- The 4-chlorophenyl group stabilizes intermediates via resonance and inductive effects, directing regioselectivity in cross-coupling reactions.

- Computational studies (e.g., DFT) can model charge distribution and predict sites for nucleophilic/electrophilic attacks .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved for this compound?

- Data normalization : Control for assay conditions (e.g., cell line variability, incubation time).

- Structural analogs : Compare activity with derivatives lacking the nitro or chlorophenyl groups to isolate functional group contributions.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends to identify critical structural features .

Q. What crystallographic challenges arise in refining the structure of this compound, and how can SHELXL address them?

- Challenges include twinning (common in nitro-containing crystals) and disorder in the pyrazole ring.

- SHELXL solutions :

- Use TWIN/BASF commands to model twinning.

- Apply ISOR/SADI restraints to manage anisotropic displacement parameters.

- Validate refinement with Rint (<5%) and GooF (0.9–1.1) metrics .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.